molecular formula C13H12FN3 B2869673 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine CAS No. 2044714-13-6

3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine

Cat. No.: B2869673
CAS No.: 2044714-13-6
M. Wt: 229.258
InChI Key: GNCSLPAIPQAQGA-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is an organic compound with the CAS Number 2044714-13-6 . This fluorinated derivative features a fused pyrido[4,3-c]pyridazine core structure in its tetrahydro form, which is of significant interest in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C13H12FN3 and a molecular weight of 229.25 g/mol . As a building block in drug discovery, this heterocyclic scaffold is valued for its potential in developing biologically active molecules. Researchers utilize this compound in the synthesis of more complex structures, particularly for probing biological pathways and identifying new therapeutic agents . The integration of a fluorophenyl group can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable probe in structure-activity relationship (SAR) studies. The product is supplied with a typical purity of 95% or higher and is intended for research and development use only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

3-(3-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-11-3-1-2-9(6-11)13-7-10-8-15-5-4-12(10)16-17-13/h1-3,6-7,15H,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSLPAIPQAQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with a suitable dicarbonyl compound to yield the desired pyridazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, or microbial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrido[4,3-c]pyridazine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine 3-Fluorophenyl C₁₃H₁₃FN₄ 244.27 Enhanced metabolic stability; potential Bcl-xL inhibitor
3-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine 3-Cl, 6-CH₃ C₉H₁₁ClN₄ 205.22 Chlorine increases electrophilicity; methyl improves lipophilicity
Ethyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate 3-Cl, 6-COOEt C₁₀H₁₂ClN₃O₂ 241.67 Ester group enhances solubility; prodrug potential
6-Methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine 3-NH₂, 6-CH₃ C₈H₁₂N₄ 164.21 Amine group facilitates hydrogen bonding; antimicrobial applications
3-Methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine 3-OCH₃ C₉H₁₁N₃O 179.20 Methoxy improves electron density; agrochemical research
4-(5H,6H,7H,8H-Pyrido[4,3-c]pyridazin-3-yl)morpholine 3-Morpholine C₁₁H₁₆N₄O 220.27 Morpholine enhances solubility and CNS penetration

Pharmacological Activity

  • Fluorophenyl Derivative : The 3-fluorophenyl group in the target compound improves binding to Bcl-xL, a protein implicated in cancer cell apoptosis. Fluorine’s electronegativity and small atomic radius optimize hydrophobic and van der Waals interactions in protein pockets .
  • Chloro Derivatives : Chlorine substituents (e.g., 3-chloro analogs) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions but may reduce metabolic stability compared to fluorine .
  • Amino and Morpholine Derivatives: The 3-amine group (e.g., 6-Methyl-3-amine) enables hydrogen bonding with biological targets, while morpholine derivatives exhibit improved blood-brain barrier penetration due to increased polarity .

Biological Activity

3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent studies.

  • Common Name : this compound dihydrochloride
  • CAS Number : 2768332-22-3
  • Molecular Formula : C13H14Cl2FN3
  • Molecular Weight : 302.17 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant activity against various cancer cell lines:

  • Cell Line Sensitivity :
    • IC50 values range from low micromolar concentrations (0.08–12.07 μM) depending on the specific derivative and cell line tested.
    • The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)1.76Tubulin polymerization inhibition
MCF-7 (Breast)2.28Apoptosis via Bcl-2/Bax modulation
HCT-116 (Colon)3.46Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines :
    • It has been shown to reduce TNFα release in LPS-stimulated cells.
    • In vivo studies confirmed its ability to decrease microglial activation in models of neuroinflammation .

The mechanisms underlying the biological activities of this compound include:

  • Tubulin Binding :
    • The compound interacts with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Cytokine Modulation :
    • It inhibits the phosphorylation of key signaling molecules involved in inflammatory responses.

Study 1: Antitumor Activity in Vivo

A study evaluated the efficacy of this compound in mouse models implanted with human cancer cells. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Study 2: Neuroprotective Effects

In a neuroinflammation model using LPS-injected mice, treatment with the compound led to a marked decrease in inflammatory markers and improved behavioral outcomes compared to untreated controls.

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